N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide
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Overview
Description
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using appropriate reagents such as thionyl chloride followed by reaction with ethylamine.
Sulfonation: The resulting amide is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as acetylcholinesterase, inhibiting their activity.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and improve cognitive function.
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor but with higher hepatotoxicity.
Donepezil: A widely used acetylcholinesterase inhibitor with a different chemical structure.
Galantamine: Another acetylcholinesterase inhibitor with a different mechanism of action.
Uniqueness
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide is unique due to its specific quinoline-based structure, which may offer distinct pharmacological properties and potentially lower toxicity compared to other acetylcholinesterase inhibitors.
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-3-4-10-8-11(5-6-14-19(2,17)18)13(16)15-12(10)7-9/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPSACATPCGOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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